Cas no 2171700-48-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methoxypent-4-yn-2-yl)carbamoylpropanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methoxypent-4-yn-2-yl)carbamoylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a carbamoylpropanoic acid backbone, a methoxypentynyl side chain, and an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The alkyne functionality in the side chain offers versatility for click chemistry modifications, enabling site-specific bioconjugation or post-synthetic labeling. The Fmoc group provides orthogonal protection, allowing selective deprotection under mild basic conditions. This compound is particularly useful for introducing unique structural motifs or functional handles into peptide sequences, facilitating advanced research in medicinal chemistry and bioconjugate development. Its stability and reactivity profile make it suitable for automated synthesis platforms.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methoxypent-4-yn-2-yl)carbamoylpropanoic acid structure
2171700-48-2 structure
Product Name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methoxypent-4-yn-2-yl)carbamoylpropanoic acid
CAS No:2171700-48-2
MF:C25H26N2O6
MW:450.483747005463
CID:6273856
PubChem ID:165877280
Update Time:2025-06-30

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methoxypent-4-yn-2-yl)carbamoylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methoxypent-4-yn-2-yl)carbamoylpropanoic acid
    • EN300-1550098
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(1-methoxypent-4-yn-2-yl)carbamoyl]propanoic acid
    • 2171700-48-2
    • Inchi: 1S/C25H26N2O6/c1-3-8-16(14-32-2)26-24(30)22(13-23(28)29)27-25(31)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h1,4-7,9-12,16,21-22H,8,13-15H2,2H3,(H,26,30)(H,27,31)(H,28,29)
    • InChI Key: OSAKITDBHKSVKD-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(=O)O)C(NC(CC#C)COC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 450.17908655g/mol
  • Monoisotopic Mass: 450.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 724
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 114Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methoxypent-4-yn-2-yl)carbamoylpropanoic acid Pricemore >>

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Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methoxypent-4-yn-2-yl)carbamoylpropanoic acid

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methoxypent-4-yn-2-yl)carbamoylpropanoic Acid: A Comprehensive Overview

The compound with CAS No. 2171700-48-2, known as 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methoxypent-4-yn-2-yl)carbamoylpropanoic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a propargyl moiety, and a carboxylic acid functionality. These structural features make it a versatile building block for various applications in drug discovery and chemical synthesis.

Fluorenylmethoxycarbonyl (Fmoc) groups are widely recognized in peptide chemistry as excellent protecting groups for amino acids. The presence of the Fmoc group in this compound underscores its potential utility in peptide synthesis, where it can serve as a precursor for more complex peptide structures. Recent advancements in Fmoc-based chemistry have further expanded its applications, including the development of bioactive molecules and the synthesis of peptidomimetics with enhanced stability and bioavailability.

The propargyl moiety in the molecule introduces additional functional diversity. Propargyl groups are known for their ability to participate in click chemistry reactions, such as the Huisgen cycloaddition, which enables the rapid and efficient construction of complex molecules. This feature makes the compound an attractive candidate for modular drug design, where multiple functional groups can be incorporated into a single molecule through sequential or parallel synthesis strategies.

Recent studies have highlighted the importance of carboxylic acid functionalities in medicinal chemistry. The carboxylic acid group in this compound can act as a hydrogen bond donor or acceptor, contributing to molecular recognition and binding affinity. This property is particularly valuable in the design of small-molecule inhibitors targeting protein-protein interactions or enzyme active sites. Furthermore, carboxylic acids can undergo various transformations, such as esterification or amidation, to tailor the physicochemical properties of the molecule for specific applications.

The integration of these functional groups into a single molecule creates a platform for exploring diverse chemical reactions and biological activities. For instance, researchers have investigated the use of similar compounds in the development of antibiotic agents, where the combination of Fmoc and propargyl moieties has shown promise in enhancing antibacterial activity while maintaining low toxicity. Additionally, this compound has been employed in the synthesis of anti-cancer drugs, where its structural complexity allows for selective targeting of cancer cells while minimizing off-target effects.

From a synthetic perspective, the preparation of this compound involves multi-step processes that highlight modern organic chemistry techniques. The synthesis typically begins with the preparation of the fluorenylmethoxycarbonyl chloride intermediate, which is then coupled with an amino acid derivative to form the Fmoc-amino acid adduct. Subsequent steps involve the introduction of the propargyl group through nucleophilic substitution or coupling reactions, followed by oxidation or reduction steps to achieve the desired stereochemistry and functionality.

Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency and selectivity of these processes. For example, palladium-catalyzed cross-coupling reactions have been employed to install propargyl groups with high precision, while chiral catalysts have enabled the enantioselective formation of key intermediates. These innovations not only improve yields but also reduce waste, aligning with green chemistry principles.

In terms of biological evaluation, this compound has been subjected to extensive testing to assess its pharmacokinetic properties, toxicity profile, and efficacy in preclinical models. Early studies suggest that it exhibits favorable solubility and permeability characteristics, which are critical for oral bioavailability. Moreover, its ability to penetrate cellular membranes makes it a promising candidate for intracellular drug delivery systems.

One area where this compound has shown particular promise is in targeted drug delivery systems. By conjugating it with targeting ligands or imaging agents, researchers have developed nanoparticles capable of delivering therapeutic payloads to specific tissues or cells. This approach not only enhances therapeutic efficacy but also reduces systemic toxicity, making it an attractive option for personalized medicine.

Looking ahead, ongoing research is focused on optimizing this compound's stability under physiological conditions while improving its pharmacodynamic properties. Advances in computational chemistry are playing a pivotal role in this effort by enabling virtual screening and molecular docking studies that guide experimental design and accelerate drug discovery timelines.

In conclusion, CAS No. 2171700-48-2 represents a cutting-edge chemical entity with multifaceted applications across various domains of scientific research. Its unique combination of functional groups positions it as a valuable tool for advancing drug development efforts while addressing unmet medical needs through innovative therapeutic strategies.

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